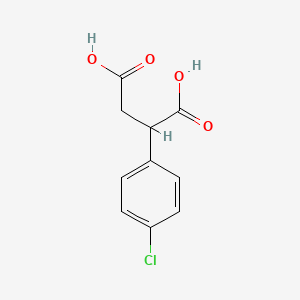

2-(4-Chlorophenyl)succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFXJIDIVHRKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 2-(4-Chlorophenyl)succinic acid?

An In-depth Technical Guide to 2-(4-Chlorophenyl)succinic Acid

Executive Summary: this compound is a substituted dicarboxylic acid of significant interest in chemical and biological research. As a derivative of succinic acid, a crucial intermediate in cellular metabolism, it presents a unique scaffold for chemical synthesis and biological modulation. Its structure, featuring a 4-chlorophenyl group, imparts specific physicochemical properties that make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its IUPAC name 2-(4-chlorophenyl)butanedioic acid, belongs to the class of aromatic-substituted carboxylic acids.[3][4] The molecule integrates two key functional components: the succinic acid backbone, which is a fundamental four-carbon dicarboxylic acid involved in the citric acid cycle (TCA cycle), and a para-substituted chlorophenyl ring.[5] This combination makes it a versatile chemical intermediate. The carboxylic acid groups offer reactive sites for esterification, amidation, and polymerization, while the chlorophenyl moiety modulates the molecule's steric bulk, lipophilicity, and electronic properties, influencing its interaction with biological targets or its properties within a polymer matrix.[2] Its primary utility lies in its role as a precursor or building block in the synthesis of more complex molecules, including anti-inflammatory agents, analgesics, and specialized herbicides.[2]

Physicochemical and Computed Properties

The properties of this compound are defined by its molecular structure. The presence of two carboxylic acid groups allows for hydrogen bonding and lends it acidic characteristics, while the aromatic ring introduces hydrophobicity.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties is presented in Table 1. While specific experimental data for properties like melting point and solubility are not widely published, values for the parent compound, succinic acid, are provided for context. The addition of the 4-chlorophenyl group is expected to increase the melting point due to increased molecular weight and potentially favorable crystal packing, while decreasing its solubility in water due to the large nonpolar substituent.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 58755-91-2 | [4][6] |

| Molecular Formula | C₁₀H₉ClO₄ | [3] |

| Molecular Weight | 228.63 g/mol | [3] |

| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [4] |

| Synonyms | p-Chlorophenylsuccinic acid, 4-Chlorophenylsuccinic acid | [1][3] |

| Appearance | White solid | [2] |

| Storage | Sealed in a dry place, room temperature or 0-8 °C | [1] |

| Melting Point | Data not available (Succinic acid: 184-186 °C) | [7] |

| Solubility | Data not available (Succinic acid: Soluble in water, ethanol) |[8][9] |

Computed Chemical Properties

Computational models provide valuable insights into the molecular characteristics that influence the compound's behavior, such as its membrane permeability and potential for intermolecular interactions.

Table 2: Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 74.6 Ų | [3] |

| Exact Mass | 228.0189365 Da |[3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a reliable multi-step process starting from 4-chlorobenzaldehyde. The following protocol is adapted from established methods for a structural isomer and represents a robust pathway to the target compound.[10]

General Synthesis Pathway

The synthesis is a three-step process: (1) A Stobbe condensation between 4-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, (2) Saponification (hydrolysis) of the ester to yield the unsaturated diacid, 2-(4-chlorobenzylidene)succinic acid, and (3) Catalytic hydrogenation to reduce the double bond, affording the final product.

Caption: A three-step synthesis workflow for this compound.

Example Synthesis Protocol

Field-Proven Insight: This protocol is designed for high yield and purity. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor the Stobbe condensation over competing side reactions. Recrystallization in Step 2 is essential for removing impurities before the final hydrogenation.

Step 3.2.1: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-carboxypropanoate (Half-Ester)

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add an equimolar mixture of 4-chlorobenzaldehyde and diethyl succinate dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~3.

-

Extract the precipitated half-ester with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude half-ester.

Step 3.2.2: Hydrolysis to 2-(4-Chlorobenzylidene)succinic acid

-

Suspend the crude half-ester from the previous step in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved, indicating complete saponification.

-

Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the diacid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure unsaturated diacid.[10]

Step 3.2.3: Catalytic Hydrogenation to this compound

-

Dissolve the purified 2-(4-chlorobenzylidene)succinic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C).

-

Place the flask in a Parr hydrogenation apparatus, purge the system with hydrogen gas, and then pressurize to 40-50 psi.

-

Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Vent the apparatus, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, as a white solid.[10]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 4-chlorophenyl ring should appear as a characteristic AA'BB' system (two doublets) in the range of δ 7.2-7.5 ppm. The methine proton (CH -Ar) would be a triplet or doublet of doublets around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (-CH₂ -COOH) would appear as a pair of doublet of doublets in the range of δ 2.6-3.0 ppm. The two acidic protons of the carboxyl groups will appear as a broad singlet, which can be exchanged with D₂O.[11][12]

-

¹³C NMR: The carbon spectrum should show four signals for the aromatic ring (with two having higher intensity due to symmetry), two signals for the carboxyl carbons (>170 ppm), one signal for the methine carbon (~45-55 ppm), and one for the methylene carbon (~35-45 ppm).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch will be present around 1700-1725 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.[3]

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show fragmentation patterns involving the loss of water, carboxyl groups, and cleavage of the C-C bond between the aromatic ring and the succinate moiety. The molecular ion peak [M]⁺ should be observable, along with a characteristic [M+2]⁺ peak at about one-third the intensity, confirming the presence of a single chlorine atom.[3]

Applications in Research and Development

This compound serves as a strategic intermediate in several key industrial and research areas.

Intermediate in Pharmaceutical Synthesis

The dicarboxylic acid functionality allows this molecule to serve as a scaffold. One carboxyl group can be selectively reacted to form an amide or ester linkage, leaving the other free or available for subsequent modification. This makes it a valuable precursor for creating analogues of known drugs or novel chemical entities, particularly in the development of anti-inflammatory and analgesic agents.[2]

Caption: Role as an intermediate in pharmaceutical synthesis via selective amidation.

Component in Agrochemical Formulations

In agrochemical science, chlorinated aromatic acids are a well-established class of herbicides. While this compound itself is not typically an active herbicide, it is used as a building block for more complex pesticides and herbicides.[2] Its structure can be incorporated to optimize uptake, transport, and biological activity, potentially mimicking natural plant hormones or blocking key enzymatic pathways in weeds.

Use in Polymer Chemistry

The two carboxylic acid groups make this compound a functional monomer for step-growth polymerization. It can be reacted with diols to form polyesters or with diamines to form polyamides. The bulky, rigid chlorophenyl group can be used to modify the properties of the resulting polymer, potentially increasing its glass transition temperature (Tg), thermal stability, and altering its solubility characteristics.[2]

Biological Context and Toxicological Profile

Potential Biological Activity

Direct biological studies on this compound are limited. However, its activity can be inferred from its structural components.

-

Succinate Analogue: As an analogue of succinic acid, it can potentially interact with enzymes and receptors that recognize succinate. Succinate is a key metabolite in the TCA cycle and also acts as an extracellular signaling molecule by activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in inflammation and blood pressure regulation.[5][14] This compound could act as a competitive inhibitor or a modulator of these pathways.[15]

-

Metabolic Fate: The biotransformation of this compound in vivo has not been extensively studied. However, related chlorinated aromatic compounds are often metabolized via oxidation and conjugation. For example, the drug chlormezanone, which contains a 4-chlorophenyl group, is metabolized in rats to p-chlorobenzoic acid and p-chlorohippuric acid.[16] It is plausible that this compound could undergo similar metabolic cleavage.

Safety and Handling

This compound should be handled with appropriate laboratory precautions. It is classified as an irritant and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P280 | Wear protective gloves/eye protection/face protection | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Expert Advice on Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a highly functionalized molecule with significant potential as a chemical intermediate. Its well-defined structure provides a reliable platform for the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and material science sectors. While detailed biological and toxicological data remain to be fully elucidated, its structural relationship to the key metabolite succinic acid suggests intriguing possibilities for its use as a tool compound in biochemical research. The robust synthesis pathway and clear analytical profile make it an accessible and valuable compound for advanced chemical R&D.

References

-

This compound | C10H9ClO4 | CID 580487. (n.d.). PubChem. Retrieved from [Link]

-

bmse000183 Succinic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

This compound | 58755-91-2. (n.d.). J&K Scientific LLC. Retrieved from [Link]

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (n.d.). Google Patents.

-

1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-(4-methylphenyl)succinic acid. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Succinic acid. (2022, November 26). Sciencemadness Wiki. Retrieved from [Link]

-

succinic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Ralph, S. J., et al. (2011). Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death. PubMed. Retrieved from [Link]

-

Succinic Acid CAS# 110-15-6 quality assurance price. (n.d.). LookChem. Retrieved from [Link]

-

He, W., et al. (2022). Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. PubMed Central. Retrieved from [Link]

-

Hakusui, H., et al. (1978). Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent. PubMed. Retrieved from [Link]

-

Deuteron-decoupled singlet NMR in low magnetic fields: Application to the hyperpolarization of succinic acid. (n.d.). ChemRxiv. Retrieved from [Link]

-

THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR. (n.d.). Queen's University. Retrieved from [Link]

-

Gilissen, J., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. PubMed. Retrieved from [Link]/)

Sources

- 1. 2-(4-CHLORO-PHENYL)-SUCCINIC ACID | 58755-91-2 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 58755-91-2|this compound|BLD Pharm [bldpharm.com]

- 7. U.S. Pharmacopeia Succinic Acid Melting Point Standard, 110-15-6, MFCD00002789, | Fisher Scientific [fishersci.com]

- 8. Succinic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. Succinic Acid CAS# 110-15-6 quality assurance price [anhuisunsingchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bmse000183 Succinic Acid at BMRB [bmrb.io]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254) [hmdb.ca]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

- 14. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biotransformation of chlormezanone, 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, a muscle-relaxing and tranquillizing agent: the effect of combination with aspirin on its metabolic fate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Chlorophenyl)succinic Acid

Introduction

2-(4-Chlorophenyl)succinic acid (C₁₀H₉ClO₄) is a versatile chemical intermediate recognized for its role in the synthesis of specialized polymers and as a key building block in the development of pharmaceutical and agrochemical agents.[1] Its applications include the formulation of anti-inflammatory drugs, analgesics, herbicides, and pesticides, where its specific molecular architecture is critical to its biological activity.[1]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientist, my objective is not merely to list procedures but to provide a logical, field-proven narrative that explains the causality behind each analytical choice. We will proceed from foundational mass and compositional analysis to the definitive three-dimensional structure, demonstrating how each technique provides a layer of evidence that, when combined, constitutes an irrefutable structural proof.

The following workflow illustrates the synergistic approach, where each step logically informs the next, culminating in a complete structural understanding.

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis with Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the cornerstone of structural analysis, providing the most direct measurement of a molecule's mass. This is the first and most critical question to answer: "What is its mass and, by extension, its elemental formula?" We employ High-Resolution Mass Spectrometry (HRMS) not just for the nominal mass but for the exact mass, which allows for the confident determination of the elemental composition, distinguishing our target from any potential isomers or impurities.

Trustworthiness: The self-validating nature of this step lies in matching the experimentally determined exact mass to the theoretical mass of the proposed formula, C₁₀H₉ClO₄, to within a few parts per million (ppm). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional, definitive fingerprint for a chlorine-containing compound.

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₉ClO₄ | --- |

| Theoretical Exact Mass | 228.0189 Da | Calculated for C₁₀H₉³⁵ClO₄.[2] |

| [M]+• Peak | ~228 | Molecular ion corresponding to the primary isotope ³⁵Cl. |

| [M+2]+• Peak | ~230 | Isotopic peak corresponding to ³⁷Cl, expected to be ~1/3 the intensity of the [M]+• peak. |

| Key Fragments (m/z) | 183, 140, 125, 111 | Loss of -COOH (m/z 45), subsequent loss of -CH₂COOH, cleavage of the chlorophenyl group.[3] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of purified this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). Set the ionization energy to 70 eV.

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-350.

-

Analysis: Identify the molecular ion peak ([M]+•) and the [M+2]+• isotopic peak. Analyze the fragmentation pattern to identify characteristic losses. For HRMS, compare the measured exact mass to the theoretical value for C₁₀H₉ClO₄.

Visualization: Primary Fragmentation Pathway

Caption: A simplified EI-MS fragmentation pathway for this compound.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula confirmed, IR spectroscopy is employed to identify the functional groups responsible for the "O₄" in our formula. This technique is exceptionally sensitive to the vibrational modes of polar bonds, making it ideal for detecting the carboxylic acid moieties we expect in a succinic acid derivative. The presence of a very broad O-H stretch and a strong, sharp C=O stretch provides unambiguous evidence of this functionality.

Trustworthiness: The characteristic frequencies of functional groups are well-established.[4] The simultaneous observation of all expected bands for a carboxylic acid and a 1,4-disubstituted aromatic ring serves as a self-validating checklist, confirming the major structural components.

Data Presentation: Key IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Sharp, medium |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Sharp, very strong[5] |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple sharp bands |

| Aromatic C-H | C-H bend (out-of-plane) | 800 - 850 | Strong (indicative of para-substitution) |

| Aryl Halide | C-Cl stretch | 600 - 800 | Medium to strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]

-

Background Collection: Run a background spectrum with an empty sample compartment.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with known functional group frequencies.

Part 3: Mapping the Atomic Framework with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. While MS gives the formula and IR gives the functional groups, NMR connects the atoms. ¹H NMR reveals the number and type of proton environments and their neighboring relationships through spin-spin coupling. ¹³C NMR provides a count of the unique carbon atoms. Together, they allow us to piece together the carbon-proton skeleton.

Trustworthiness: The predictive power of NMR is immense. The chemical shifts, integration values (proton ratios), and coupling patterns must all be consistent with a single proposed structure. Any deviation would invalidate the hypothesis. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide direct, visual confirmation of which protons are coupled to each other and which protons are attached to which carbons, respectively, removing any ambiguity.

¹H NMR Analysis (400 MHz, DMSO-d₆)

Data Presentation: Predicted ¹H NMR Signals

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad singlet | 2H | 2 x -COOH | Acidic protons, exchangeable.[7] |

| ~7.40 | Doublet | 2H | H-2', H-6' | Aromatic protons ortho to the succinyl group. |

| ~7.35 | Doublet | 2H | H-3', H-5' | Aromatic protons ortho to the chlorine atom. |

| ~4.10 | Triplet | 1H | H-2 | Methine proton coupled to the two methylene protons. |

| ~2.95 & ~2.70 | Doublet of doublets (each) | 2H | H-3a, H-3b | Diastereotopic methylene protons, split by each other and the H-2 methine proton. |

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Data Presentation: Predicted ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | C-4 | Carboxylic acid carbon. |

| ~172.0 | C-1 | Carboxylic acid carbon, slightly different environment. |

| ~139.0 | C-1' | Aromatic carbon attached to the succinyl group (quaternary). |

| ~131.5 | C-4' | Aromatic carbon attached to chlorine (quaternary). |

| ~130.0 | C-2', C-6' | Aromatic CH carbons. |

| ~128.5 | C-3', C-5' | Aromatic CH carbons. |

| ~45.0 | C-2 | Aliphatic methine carbon. |

| ~35.0 | C-3 | Aliphatic methylene carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the ¹H signals. Reference the spectrum to TMS.

Visualization: Key NMR Correlations

Caption: Key 2D NMR correlations confirming the atomic connectivity of the molecule.

Part 4: Definitive 3D Structure via X-Ray Crystallography

Expertise & Experience: While the combination of MS, IR, and NMR provides a robust 2D structural assignment, it cannot definitively establish the three-dimensional arrangement of atoms in space, including the absolute configuration of the chiral center at C-2. X-ray crystallography is the gold standard for this purpose.[8] It provides an unambiguous, high-resolution map of electron density in a single crystal, effectively taking a "photograph" of the molecule.

Trustworthiness: The result of a successful crystallographic study is a set of atomic coordinates that can be used to calculate precise bond lengths, bond angles, and torsion angles.[9] This data provides the ultimate validation of the structure deduced from spectroscopic methods. For chiral molecules, the use of anomalous dispersion effects can determine the absolute configuration (R or S) without ambiguity.[10]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The rate-limiting step is growing a high-quality single crystal.[9] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions.

Visualization: X-Ray Crystallography Workflow

Caption: The workflow from a purified compound to a definitive 3D molecular structure.

Part 5: Chiral Analysis

Expertise & Experience: this compound possesses a chiral center at the C-2 position. In the context of drug development, it is critical to separate and analyze the individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[12]

Technique: Chiral HPLC

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[11] This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for carboxylic acids.

-

Mobile Phase: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure the carboxylic acids are protonated.

-

Sample Preparation: Prepare a dilute solution of the racemic compound in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector (typically around 254 nm). The separation of the racemic mixture into two distinct peaks confirms the successful chiral resolution.

Summary & Conclusion

The structure elucidation of this compound is a systematic process where each analytical technique provides complementary and confirmatory information.

| Structural Feature | Primary Evidence | Confirmatory Evidence |

| Molecular Formula (C₁₀H₉ClO₄) | High-Resolution Mass Spectrometry | NMR Integration, Elemental Analysis |

| Carboxylic Acid Groups | IR Spectroscopy (O-H, C=O) | ¹H NMR (broad -COOH), ¹³C NMR (~170 ppm) |

| para-Substituted Aryl Ring | ¹H NMR (two-doublet pattern) | IR (C-H bend ~830 cm⁻¹), ¹³C NMR (4 signals) |

| Succinic Acid Backbone | ¹H & ¹³C NMR (chemical shifts) | 2D NMR (COSY, HSQC correlations) |

| Atom Connectivity | 2D NMR (COSY, HSQC, HMBC) | MS Fragmentation Pattern |

| 3D Structure & Stereochemistry | X-Ray Crystallography | Chiral HPLC (separability of enantiomers) |

This guide has detailed a logical, multi-faceted approach that begins with establishing the fundamental molecular formula and culminates in the definitive three-dimensional structure. By integrating data from mass spectrometry, infrared and NMR spectroscopy, and X-ray crystallography, researchers can achieve an unambiguous and robust characterization of this compound, a critical step for its application in research and development.

References

-

AIP Publishing. (2024). Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Succinic acid, dec-2-yl cis-pent-2-en-1-yl ester - Optional[13C NMR]. Retrieved from [Link]

-

NIST WebBook. (n.d.). Succinic acid, 2-decyl dodecyl ester. Retrieved from [Link]

-

SpringerLink. (2023). Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). Succinic acid, 2-chlorophenyl 3,4-dimethylphenyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid. Retrieved from [Link]

-

NIH PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

NIH PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

YouTube. (2023). Identification of Functional Groups in Organic Chemistry Using Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (left) and 13 C NMR (right) of the succinylated filter paper (SFP 6) in DMSO-d 6. Retrieved from [Link]

-

SpectraBase. (n.d.). Succinic acid, 2-chlorophenyl 3,4-dimethylphenyl ester - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Succinic acid, 2,4-dichlorophenethyl propyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). 3rd Metabolomics Workshop 06022015. Retrieved from [Link]

-

NIH PubMed Central. (n.d.). PASADENA Hyperpolarization of Succinic Acid for MRI and NMR Spectroscopy. Retrieved from [Link]

-

University of Alabama at Birmingham. (n.d.). Development of an MRM Method Infusion Pump (Harvard Apparatus) Mass Spectrometer (AB/Sciex) Succinic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[2][2]octane | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). Deuteron-decoupled singlet NMR in low magnetic fields: Ap- plication to the hyperpolarization of succinic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). N-(2-Chlorophenyl)succinamic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9ClO4 | CID 580487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of p-Chlorophenylsuccinic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

2-(4-Chlorophenyl)succinic acid, commonly known as p-Chlorophenylsuccinic acid, is a dicarboxylic acid derivative of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a chiral center, two carboxylic acid moieties, and a para-substituted chlorinated phenyl group, makes it a versatile building block. This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed analytical methodologies for its characterization, and insights into its applications. The content herein is structured to deliver not just data, but a foundational understanding of the principles governing its behavior, empowering researchers in their experimental design and application.

Nomenclature and Molecular Structure

A precise understanding of a compound begins with its unequivocal identification and a grasp of its three-dimensional structure.

Chemical Identifiers

Correctly identifying p-Chlorophenylsuccinic acid is crucial for sourcing, regulatory compliance, and literature searches. The primary identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)butanedioic acid | [1] |

| Common Name | p-Chlorophenylsuccinic acid | [1][2] |

| CAS Number | 58755-91-2 | [2] |

| Molecular Formula | C₁₀H₉ClO₄ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| InChI Key | AGFXJIDIVHRKCA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl | [1] |

Molecular Architecture

p-Chlorophenylsuccinic acid is a derivative of succinic acid where a hydrogen atom on one of the α-carbons is substituted with a 4-chlorophenyl group.

Key Structural Features:

-

Aromatic System: A benzene ring substituted with a chlorine atom at the para-position. The chlorine atom acts as an electron-withdrawing group via induction but a weak deactivating, ortho-para director in electrophilic aromatic substitution reactions due to its lone pairs.

-

Dicarboxylic Acid Moiety: The butanedioic acid backbone provides two acidic protons, leading to complex acid-base equilibria.

-

Chiral Center: The carbon atom bonded to both the phenyl ring and the carboxyl group (C2) is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(4-chlorophenyl)succinic acid, or as a racemic mixture. The specific stereoisomer can be critical in pharmaceutical applications where stereochemistry often dictates biological activity.

Physical and Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various media.

Summary of Physical Data

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 198-200 °C | [3] |

| Solubility | Limited solubility in water. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. | Based on structural analogy[4] |

| pKa Values | pKa₁ ≈ 3.8 - 4.1; pKa₂ ≈ 5.1 - 5.5 (Estimated) | See Discussion 2.2 |

Discussion of Physicochemical Behavior

Solubility Profile: The molecule possesses both polar (dicarboxylic acid) and nonpolar (chlorophenyl) regions, giving it amphiphilic character. The large, hydrophobic chlorophenyl group limits its solubility in water. However, it can be readily dissolved in aqueous base by deprotonating the carboxylic acid groups to form the more soluble carboxylate salts. Its solubility in organic solvents is governed by polarity; it is expected to be most soluble in polar protic and aprotic solvents that can engage in hydrogen bonding with the carboxylic acid groups.

Acidity and pKa: As a diprotic acid, p-chlorophenylsuccinic acid has two dissociation constants (pKa₁ and pKa₂).

-

pKa₁: Corresponds to the deprotonation of the carboxylic acid at the C4 position, which is more distant from the electron-withdrawing chlorophenyl group. Its acidity is primarily influenced by the adjacent carboxyl group.

-

pKa₂: Corresponds to the deprotonation of the C2-carboxyl group. The acidity of this proton is enhanced by the inductive electron-withdrawing effect of the adjacent 4-chlorophenyl group.

For comparison, the pKa values of unsubstituted succinic acid are approximately 4.2 and 5.6.[4] The presence of the electron-withdrawing chlorophenyl group is expected to lower both pKa values, making p-chlorophenylsuccinic acid a stronger acid than succinic acid. The first pKa is estimated to be in the range of 3.8-4.1, and the second in the range of 5.1-5.5. Precise experimental determination via potentiometric titration is the gold standard for confirming these values.

Caption: Stepwise dissociation of p-Chlorophenylsuccinic acid.

Chemical Reactivity and Synthesis

Understanding the reactivity is key to utilizing this compound as a synthetic intermediate.

-

Reactions of the Carboxylic Acids: Both carboxyl groups can undergo standard transformations, including:

-

Esterification: Reaction with alcohols under acidic catalysis to form mono- or di-esters.

-

Amide Formation: Conversion to acid chlorides (e.g., with SOCl₂) followed by reaction with amines to yield amides.

-

Reduction: Reduction to the corresponding diol using strong reducing agents like LiAlH₄.

-

-

Reactivity of the Aromatic Ring: The chlorophenyl ring is moderately deactivated towards electrophilic aromatic substitution. Reactions will predominantly yield ortho-substitution relative to the chloro group.

-

Synthetic Overview: A common laboratory-scale synthesis involves the Stobbe condensation of diethyl succinate with 4-chlorobenzaldehyde, followed by hydrolysis and decarboxylation of the resulting half-ester.

Analytical Methodologies

A robust analytical framework is essential for confirming the identity, purity, and properties of p-chlorophenylsuccinic acid.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The spectrum is predicted to show distinct signals:

-

Aromatic Protons (δ ≈ 7.2-7.4 ppm): An AA'BB' splitting pattern (appearing as two doublets) characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (CH, δ ≈ 4.0-4.3 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂, δ ≈ 2.7-3.2 ppm): Two diastereotopic protons that will appear as a complex multiplet (or two distinct doublet of doublets) due to coupling with the methine proton and geminal coupling to each other.

-

Carboxylic Acid Protons (COOH, δ ≈ 10-13 ppm): Two broad singlets, which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carboxyl Carbons (δ ≈ 170-180 ppm): Two signals for the two distinct C=O groups.

-

Aromatic Carbons (δ ≈ 128-140 ppm): Four signals for the aromatic carbons due to symmetry.

-

Methine Carbon (δ ≈ 45-55 ppm): Signal for the chiral carbon.

-

Methylene Carbon (δ ≈ 35-45 ppm): Signal for the CH₂ carbon.

-

4.1.2. Infrared (IR) Spectroscopy IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad band, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium intensity peaks.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium intensity peaks.

-

C=O Stretch (1680-1720 cm⁻¹): A very strong, sharp absorption, indicative of the carboxylic acid carbonyl.

-

C=C Stretch (Aromatic) (≈1600, 1490 cm⁻¹): Characteristic absorptions for the phenyl ring.

-

C-Cl Stretch (1000-1100 cm⁻¹): A strong band confirming the presence of the aryl chloride.

4.1.3. Mass Spectrometry (MS) MS provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of chlorine. Peaks are expected at m/z 228 (for ³⁵Cl) and m/z 230 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

-

Key Fragments: Common fragmentation pathways include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the C-C bonds in the succinic acid chain. GC-MS data shows significant fragments at m/z 182, 125, and 103.[1]

Chromatographic and Titrimetric Protocols

Caption: A typical analytical workflow for compound characterization.

4.2.1. Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of p-Chlorophenylsuccinic acid.

-

Rationale: Reversed-phase HPLC is ideal for separating moderately polar organic compounds. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, ensuring a sharp, well-defined peak shape.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 225 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

4.2.2. Protocol: Determination of pKa by Potentiometric Titration

-

Objective: To experimentally determine the two pKa values.

-

Rationale: This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa values correspond to the pH at the half-equivalence points.

-

Methodology:

-

Preparation: Accurately weigh ~50 mg of p-Chlorophenylsuccinic acid and dissolve it in ~50 mL of deionized, CO₂-free water. A small amount of a co-solvent like methanol may be needed if solubility is low.

-

Apparatus: Use a calibrated pH meter with a glass electrode and an automated burette.

-

Titrant: Standardized 0.1 M NaOH solution.

-

Procedure: a. Place the pH electrode in the sample solution and stir gently. b. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). c. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. d. Continue the titration well past the second equivalence point.

-

Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. b. Determine the two equivalence points from the inflection points of the curve (or by using the first derivative plot, d(pH)/dV). c. The volume of NaOH at the half-equivalence points (half the volume to reach the first equivalence point, and the midpoint volume between the first and second equivalence points) is determined. d. The pKa₁ and pKa₂ are the pH values recorded at these respective half-equivalence points.

-

Applications in Research and Development

The structural motifs of p-chlorophenylsuccinic acid make it a valuable precursor in several high-value chemical industries.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure can be incorporated into larger molecules to develop anti-inflammatory and analgesic medications.[3] The specific stereochemistry is often leveraged to achieve desired pharmacological activity.

-

Agrochemical Synthesis: The compound is a building block for formulating herbicides and pesticides.[3] The chlorophenyl group is a common feature in many agrochemicals, and the dicarboxylic acid handle allows for further chemical modification to tune biological activity and environmental persistence.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Recommended storage is at room temperature.[2]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024). Butanedioic acid,2-(2-chlorophenyl)- | CAS#:6954-40-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Succinic acid, 2-chlorophenyl N,N-diethyl-2-aminoethyl ester - Chemical & Physical Properties. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]

Sources

Determining the Molecular Weight of 2-(4-Chlorophenyl)succinic Acid: A Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise characterization of chemical entities is paramount. 2-(4-Chlorophenyl)succinic acid, a versatile intermediate in the synthesis of anti-inflammatory agents and pesticides, is no exception.[1] An accurate determination of its molecular weight is a critical first step in confirming its identity, purity, and in establishing stoichiometric relationships for subsequent reactions. This guide provides a comprehensive overview of both the theoretical calculation and the experimental verification of the molecular weight of this compound, designed for researchers, scientists, and drug development professionals.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula. For this compound, the molecular formula is C₁₀H₉ClO₄ .[1][2][3][4][5][6]

The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). It is important to note that for some elements, IUPAC provides an atomic weight interval to reflect the natural isotopic variation.[7][8][9][10] For most practical laboratory calculations, a conventional value is used.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Quantity in C₁₀H₉ClO₄ | IUPAC Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | 10 | [12.0096, 12.0116] | 12.011 |

| Hydrogen | H | 9 | [1.00784, 1.00811] | 1.008 |

| Chlorine | Cl | 1 | [35.446, 35.457] | 35.453 |

| Oxygen | O | 4 | [15.99903, 15.99977] | 15.999 |

Source: IUPAC Commission on Isotopic Abundances and Atomic Weights.[9]

The theoretical molecular weight is calculated as follows:

(10 × 12.011) + (9 × 1.008) + (1 × 35.453) + (4 × 15.999) = 228.629 g/mol

This calculated value is the benchmark against which experimental data are compared. Public chemical databases confirm the molecular weight of this compound to be approximately 228.63 g/mol .[1][2][3][4][5]

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample. Mass spectrometry is the gold standard for this purpose, with potentiometric titration serving as a valuable classical method for dicarboxylic acids.

Mass Spectrometry: The Definitive Method

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][11][12] For most organic compounds, the molecular ion peak (M+), which represents the intact molecule with one electron removed, directly corresponds to the molecular weight of the compound.[3][13]

Caption: Workflow for Molecular Weight Determination by EI-MS.

-

Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduction : Inject the sample into the mass spectrometer. The sample is vaporized in a heated inlet.[2]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Impact (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[11][14]

-

Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Separation : The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge (m/z) ratio.[1]

-

Detection : A detector records the abundance of ions at each m/z value.

-

Data Analysis : The output is a mass spectrum, a graph of relative intensity versus m/z. The peak with the highest m/z value, excluding isotope peaks, is typically the molecular ion peak, which confirms the molecular weight.[3] For this compound, this peak should appear at an m/z of approximately 228.

Potentiometric Titration: A Classical Approach

As this compound is a dicarboxylic acid, potentiometric titration can be employed to determine its equivalent weight. The equivalent weight is the mass of the acid that provides one mole of protons. For a dicarboxylic acid, the molecular weight is twice the equivalent weight determined from the second equivalence point. This method is a robust, cost-effective technique for purity assessment and confirmation of the acidic nature of the compound.[15][16]

Caption: Workflow for Equivalent Weight Determination by Potentiometric Titration.

-

Preparation : Accurately weigh a sample of this compound (e.g., 0.1-0.2 g).[15] Dissolve it in an appropriate solvent. Since the compound may have limited water solubility, a mixed solvent system (e.g., water/ethanol) or a non-aqueous solvent may be necessary.[17][18] Prepare and standardize a titrant solution, typically ~0.1 M sodium hydroxide (NaOH).

-

Titration Setup : Calibrate a pH meter and immerse the electrode in the sample solution.

-

Titration : Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis : Plot pH versus the volume of NaOH added. The resulting titration curve will show two inflection points (equivalence points) corresponding to the neutralization of the two carboxylic acid groups.[15]

-

Calculation :

-

Determine the volume of NaOH (V_eq2) required to reach the second equivalence point.

-

Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × V_eq2.

-

Since one mole of the dicarboxylic acid reacts with two moles of NaOH, the moles of the acid are (Moles NaOH) / 2.

-

Calculate the experimental molecular weight: MW = (Mass of acid sample) / (Moles of acid).

-

Data Interpretation and Validation

Table 2: Summary of Expected Results

| Method | Parameter Measured | Expected Value |

| Theoretical Calculation | Molecular Weight | 228.63 g/mol |

| Mass Spectrometry | m/z of Molecular Ion Peak | ~228 |

| Potentiometric Titration | Calculated Molecular Weight | ~228.63 g/mol |

A successful determination will show strong agreement between the theoretical molecular weight and the experimental values. In a regulated environment, such as drug development, the analytical procedures used for this characterization must be validated to ensure they are reliable and suitable for their intended purpose.[19] Validation parameters, as outlined in guidelines like those from the International Council for Harmonisation (ICH), include specificity, accuracy, precision, and linearity.[20][21]

Summary

The molecular weight of this compound is theoretically calculated to be 228.63 g/mol based on its molecular formula C₁₀H₉ClO₄. This value is definitively confirmed experimentally using mass spectrometry, which directly measures the mass-to-charge ratio of the molecular ion. Additionally, potentiometric titration provides a reliable classical method to determine the equivalent and molecular weight, confirming the dicarboxylic acid nature of the molecule. The application of these validated analytical techniques is fundamental to ensuring the identity, quality, and purity of this important chemical intermediate in scientific research and development.

References

-

PubChem. This compound | C10H9ClO4 | CID 580487. Available from: [Link]

-

Chem-Impex. This compound. Available from: [Link]

-

ChemicalRegister.com. This compound Suppliers. Available from: [Link]

-

Chemistry LibreTexts. 9.12: Mass Spectroscopy. (2021). Available from: [Link]

-

Wieser, M. E., et al. Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. (2013). Available from: [Link]

-

IUPAC. Atomic Weights of the Elements 2015. Available from: [Link]

-

NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for All Elements. Available from: [Link]

-

Mass Spectrometry is a technique used to determine the molecular weight and molecular formula of an organic compound. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weights of the Elements 2023. Available from: [Link]

-

Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021). Available from: [Link]

-

Chemistry LibreTexts. 2.2: Mass Spectrometry. (2019). Available from: [Link]

-

NIST. Atomic Weights and Isotopic Compositions with Relative Atomic Masses. (2009). Available from: [Link]

-

ChemLin. Standard Atomic Weights of the Chemical Elements. Available from: [Link]

-

Scribd. Determination of Molecular Weight by Mass Spectros. Available from: [Link]

-

Wikipedia. Standard atomic weight. Available from: [Link]

-

MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available from: [Link]

-

Asian Publication Corporation. Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Available from: [Link]

-

The Analyst (RSC Publishing). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. Available from: [Link]

-

Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. Available from: [Link]

-

Shimizu, Y., et al. Identification of average molecular weight (AMW) as a useful chemical descriptor to discriminate liver injury-inducing drugs. PLoS ONE, 16(6), e0253828. (2021). Available from: [Link]

-

University of the West Indies. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

-

Wikipedia. Potentiometric titration. Available from: [Link]

-

Thai Journal of Pharmaceutical Sciences. Analytical Method Validation for Testing of Limit of High Molecular Weight Proteins in Filgrastim Biopharmaceutical Products. (2019). Available from: [Link]

-

ResearchGate. Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. (2025). Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Validation Parameters: An Updated Review. (2020). Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 3. tutorchase.com [tutorchase.com]

- 4. catalog.data.gov [catalog.data.gov]

- 5. catalog.data.gov [catalog.data.gov]

- 6. Atomic Weights and Isotopic Compositions for All Elements [physics.nist.gov]

- 7. publications.iupac.org [publications.iupac.org]

- 8. 2015 Atomic Weights [iupac.qmul.ac.uk]

- 9. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. web.williams.edu [web.williams.edu]

- 16. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 17. asianpubs.org [asianpubs.org]

- 18. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. fda.gov [fda.gov]

- 20. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 21. globalresearchonline.net [globalresearchonline.net]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action for 2-(4-Chlorophenyl)succinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-Chlorophenyl)succinic acid represent a class of compounds with significant potential in both pharmaceutical and agrochemical development, noted for their roles as intermediates in the synthesis of anti-inflammatory, analgesic, and herbicidal agents[1][2]. However, the precise molecular mechanisms underpinning their biological activities remain largely unelucidated. This technical guide synthesizes current biochemical knowledge to propose a primary, plausible mechanism of action centered on the inhibition of succinate dehydrogenase (SDH), a critical enzyme at the intersection of the Krebs cycle and the electron transport chain. We will explore the downstream cellular consequences of this inhibition and provide a comprehensive, actionable framework of experimental protocols to rigorously test this hypothesis. Furthermore, alternative potential mechanisms, including the modulation of other enzymatic systems, will be discussed to provide a holistic view for future research endeavors.

The Central Hypothesis: Competitive Inhibition of Succinate Dehydrogenase (SDH)

The structural architecture of this compound derivatives bears a striking resemblance to succinate, the natural substrate for succinate dehydrogenase (SDH), also known as mitochondrial complex II[3][4]. This structural analogy is the cornerstone of our primary hypothesis: these derivatives act as competitive inhibitors of SDH.

Succinate dehydrogenase is a unique enzyme complex embedded in the inner mitochondrial membrane, playing a pivotal role in cellular energy production[5]. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle, concurrently reducing flavin adenine dinucleotide (FAD) to FADH₂. The electrons from FADH₂ are then passed along to the electron transport chain, contributing to the generation of the proton gradient that drives ATP synthesis[5].

By mimicking succinate, this compound derivatives can potentially bind to the active site of SDH, preventing the binding of the endogenous substrate. This competitive inhibition would disrupt two core metabolic pathways simultaneously, leading to a cascade of downstream effects.

Downstream Consequences of SDH Inhibition

The inhibition of SDH activity by this compound derivatives would trigger a series of predictable and measurable cellular events:

-

Disruption of the Electron Transport Chain & ATP Synthesis: By blocking the flow of electrons from succinate, the overall efficiency of the electron transport chain would be diminished, leading to a reduction in ATP production and a state of cellular energy deficit[6].

-

Accumulation of Succinate: The blockage of the succinate-to-fumarate conversion would lead to an intracellular accumulation of succinate[3][6][7].

-

Hypoxia-Inducible Factor (HIF-1α) Stabilization: Elevated succinate levels are known to inhibit prolyl hydroxylase (PHD) enzymes. PHDs normally hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation in the presence of oxygen. Inhibition of PHDs by succinate leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions. This can activate a variety of signaling pathways associated with angiogenesis, metabolic reprogramming, and inflammation[6].

Visualizing the Proposed SDH Inhibition Pathway

The following diagram illustrates the proposed mechanism and its immediate downstream consequences.

Caption: Proposed mechanism of SDH inhibition by this compound derivatives.

Experimental Validation Framework

To rigorously test the hypothesis of SDH inhibition, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, from initial enzymatic assays to cellular confirmation.

In Vitro Validation: Direct Enzyme Inhibition

Objective: To determine if this compound derivatives directly inhibit the enzymatic activity of isolated SDH.

Protocol: Spectrophotometric SDH Activity Assay

-

Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver, or cultured cells) using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing phosphate buffer, EDTA, and a detergent like Triton X-100 to solubilize the mitochondrial membrane.

-

Reaction Mixture: In a 96-well plate, add the isolated mitochondria, the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), and varying concentrations of the this compound derivative (e.g., from 1 nM to 100 µM). Include a positive control (malonate, a known SDH inhibitor) and a vehicle control (DMSO).

-

Initiation of Reaction: Add the substrate, succinate, to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader. The rate of DCPIP reduction is proportional to SDH activity.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value for the derivative.

Expected Outcome: A dose-dependent decrease in the rate of DCPIP reduction in the presence of the derivative would indicate direct inhibition of SDH.

Cellular Validation: Target Engagement and Functional Consequences

Objective: To confirm that the derivative engages SDH in a cellular context and elicits the predicted downstream metabolic effects.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.

-

Heating Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C).

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the supernatant for soluble SDHA (a subunit of the SDH complex) by Western blot.

-

Data Analysis: Plot the amount of soluble SDHA against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates that the derivative has bound to and stabilized the SDH complex.

Protocol: Seahorse XF Analyzer for Cellular Respiration

-

Cell Culture: Seed cells in a Seahorse XF culture plate.

-

Compound Treatment: Treat cells with the derivative for a specified period.

-

Respiration Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). Sequential injections of oligomycin, FCCP, and rotenone/antimycin A will allow for the calculation of basal respiration, ATP-linked respiration, and maximal respiration.

-

Data Analysis: Compare the OCR profiles of treated and untreated cells.

Expected Outcome: A decrease in basal and maximal respiration in treated cells would be consistent with inhibition of the electron transport chain at Complex II.

Protocol: Western Blot for HIF-1α Stabilization

-

Cell Treatment: Treat cells with the derivative under normoxic conditions for various time points (e.g., 2, 4, 8 hours).

-

Lysate Preparation: Prepare whole-cell lysates.

-

Western Blot: Perform SDS-PAGE and Western blotting using an antibody specific for HIF-1α. Use a loading control like β-actin.

-

Data Analysis: Quantify the HIF-1α band intensity relative to the loading control.

Expected Outcome: An increase in HIF-1α protein levels in a time-dependent manner would confirm the downstream effect of succinate accumulation.

Workflow for Experimental Validation

Caption: A logical workflow for the experimental validation of the SDH inhibition hypothesis.

Alternative Potential Mechanisms of Action

While SDH inhibition is the most structurally plausible hypothesis, the broad biological activity of succinic acid and its derivatives suggests other potential targets should not be disregarded[8][9][10].

Inhibition of Cytochrome P450 (CYP) Enzymes

Succinic acid itself has been shown to inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9, in vitro[11][12]. This indicates a potential for drug-drug interactions but also suggests that derivatives could be designed to target these enzymes.

-

Experimental Approach: A commercially available panel of fluorescent or luminescent CYP450 inhibition assays can be used as a primary screen to assess the activity of this compound derivatives against major CYP isoforms.

Modulation of Acetylcholinesterase (AChE)

Certain aryl succinic acid derivatives have been reported to act as reversible inhibitors of acetylcholinesterase[13]. This enzyme is a key target in the treatment of Alzheimer's disease and other neurological conditions[14].

-

Experimental Approach: An Ellman's assay can be employed to screen for AChE inhibitory activity. This colorimetric assay measures the product of AChE activity, thiocholine.

Quantitative Data Summary

The following table summarizes inhibitory data for succinic acid and its derivatives against various enzyme targets, providing a baseline for comparative studies.

| Compound Class | Target Enzyme | Reported IC₅₀ / Kᵢ | Citation(s) |

| Succinic Acid | CYP3A4 | IC₅₀: 12.82 µM; Kᵢ: 6.18 µM (non-competitive) | [11][12] |

| Succinic Acid | CYP2D6 | IC₅₀: 14.53 µM; Kᵢ: 7.40 µM (competitive) | [11][12] |

| Succinic Acid | CYP2C9 | IC₅₀: 19.60 µM; Kᵢ: 9.48 µM (competitive) | [11][12] |

| Succinimide Derivatives | Acetylcholinesterase | IC₅₀: 29-31 µM | [14] |

| Aryl Succinic Acid Derivatives | Acetylcholinesterase | Potent reversible inhibitors (specific Kᵢ values reported in source) | [13] |

Conclusion and Future Directions

The structural similarity of this compound derivatives to succinate provides a strong rationale for proposing succinate dehydrogenase inhibition as their primary mechanism of action. This hypothesis is testable through a logical and robust series of in vitro and cellular assays. The potential downstream consequences of this inhibition, particularly the stabilization of HIF-1α, open up therapeutic possibilities in oncology and inflammatory diseases.

Future research should focus on executing the proposed experimental framework to confirm or refute this hypothesis. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these derivatives for SDH. Furthermore, broader screening against other enzyme classes, as suggested by the literature on related succinic acid compounds, will ensure a comprehensive understanding of their pharmacological profile. This systematic approach will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

- Patsnap Synapse. (2024, June 25). What are SDH2 inhibitors and how do they work?

- BenchChem. (n.d.). Sdh-IN-2 mechanism of action on succinate dehydrogenase.

- Pouvreau, M. (2023, February 17). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.

- Pouvreau, M. (n.d.). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.

- Pouvreau, M. (2023, February 7). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism.

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). Ácido 2-(4-clorofenil)succínico.

- PubChem. (n.d.). This compound.

- ResearchGate. (2025, August 6). In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs.

- MDPI. (n.d.). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies.

- PubMed. (n.d.). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents.

- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685.

- PubMed Central. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.

- BLD Pharm. (n.d.). 58755-91-2|this compound.

- PubMed. (n.d.). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes.

- PubMed. (n.d.). Research progress in biological activities of succinimide derivatives.

- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.

- ResearchGate. (2025, July 17). Research progress in biological activities of succinimide derivatives.

- ResearchGate. (2025, August 7). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes.

- PubMed. (n.d.). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase.

Sources